molecular formula C10H8O5 B13310719 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid

Cat. No.: B13310719
M. Wt: 208.17 g/mol
InChI Key: YIXOYVLVEKGKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxin ring fused with an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced reactors and automation can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted benzodioxin derivatives .

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid is unique due to its specific combination of the benzodioxin ring and oxoacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H8O5/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H,12,13)

InChI Key

YIXOYVLVEKGKSS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.